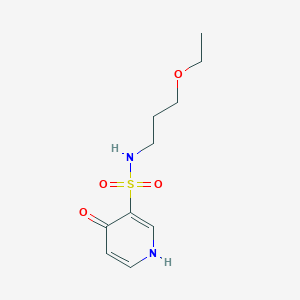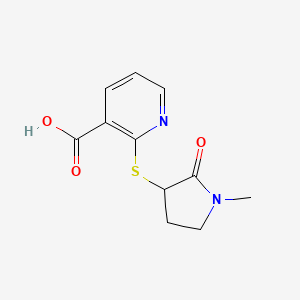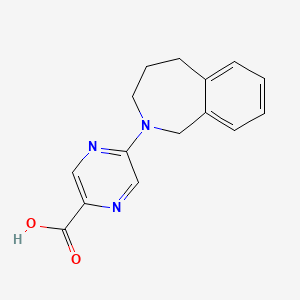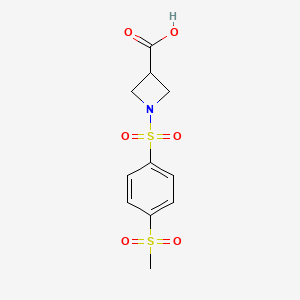
1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid, also known as MSAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azetidine carboxylic acids, which are known for their unique chemical and biological properties. In
科学研究应用
1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid has been studied for its potential applications in several areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic effects. This compound has also been studied for its potential use as a scaffold for the design of novel drugs that target specific biological pathways. In addition, this compound has been investigated for its potential use as a tool for studying protein-protein interactions and for the development of new diagnostic tools.
作用机制
The mechanism of action of 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been shown to modulate the activity of several other enzymes and receptors involved in the inflammatory response, including phospholipase A2, lipoxygenase, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in several animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce oxidative stress and to protect against tissue damage in several animal models of inflammation and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of assays and experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using this compound is its high cost, which may limit its use in larger-scale experiments. In addition, this compound has a relatively short half-life in vivo, which may limit its efficacy in certain applications.
未来方向
There are several future directions for research on 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid. One area of interest is the development of novel drugs based on the scaffold of this compound. Several studies have shown that this compound can be modified to improve its potency and selectivity, making it a promising scaffold for drug discovery. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and for the development of new diagnostic tools. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which may pave the way for its use in clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic effects, and has been investigated for its potential use as a scaffold for drug discovery and as a tool for studying protein-protein interactions. While there are limitations to its use in lab experiments, this compound remains a promising compound for future research.
合成方法
The synthesis method of 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid involves several steps, including the reaction of 4-methylsulfonylphenylhydrazine with ethyl chloroacetate to form 1-(4-methylsulfonylphenyl)hydrazinecarboxylic acid ethyl ester. This intermediate is then reacted with sulfuric acid to form this compound. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
属性
IUPAC Name |
1-(4-methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c1-19(15,16)9-2-4-10(5-3-9)20(17,18)12-6-8(7-12)11(13)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSKECJPSBEPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
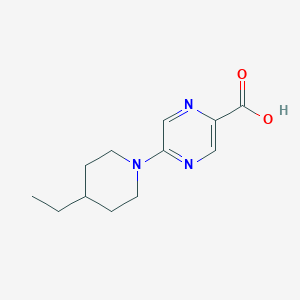
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)
